Cas no 2034352-77-5 (N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamide)

N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamide structure
2034352-77-5 structure
Product name:N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamide
CAS No:2034352-77-5
MF:C18H19N3O5S
Molecular Weight:389.425563097
CID:6378305
PubChem ID:119102301

N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamide
    • N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
    • AKOS026694017
    • F6524-0596
    • N-[4-methyl-2-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylsulfamoyl]phenyl]acetamide
    • N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide
    • 2034352-77-5
    • インチ: 1S/C18H19N3O5S/c1-12-3-4-15(20-13(2)22)16(11-12)27(24,25)19-7-9-21-8-5-14-6-10-26-17(14)18(21)23/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22)
    • InChIKey: KIQDWKYZKCPGFA-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C)C=CC=1NC(C)=O)(NCCN1C=CC2C=COC=2C1=O)(=O)=O

計算された属性

  • 精确分子量: 389.10454189g/mol
  • 同位素质量: 389.10454189g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 702
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117Ų
  • XLogP3: 1.7

N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6524-0596-5μmol
N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
2034352-77-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6524-0596-10μmol
N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
2034352-77-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6524-0596-2mg
N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
2034352-77-5
2mg
$59.0 2023-09-08
Life Chemicals
F6524-0596-25mg
N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
2034352-77-5
25mg
$109.0 2023-09-08
Life Chemicals
F6524-0596-30mg
N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
2034352-77-5
30mg
$119.0 2023-09-08
Life Chemicals
F6524-0596-4mg
N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
2034352-77-5
4mg
$66.0 2023-09-08
Life Chemicals
F6524-0596-20μmol
N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
2034352-77-5
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-0596-1mg
N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
2034352-77-5
1mg
$54.0 2023-09-08
Life Chemicals
F6524-0596-5mg
N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
2034352-77-5
5mg
$69.0 2023-09-08
Life Chemicals
F6524-0596-2μmol
N-{4-methyl-2-[(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoyl]phenyl}acetamide
2034352-77-5
2μmol
$57.0 2023-09-08

N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamide 関連文献

N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamideに関する追加情報

N-{4-methyl-2-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoylphenyl}acetamide: A Comprehensive Overview

The compound with CAS No. 2034352-77-5, known as N-{4-methyl-2-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoylphenyl}acetamide, is a highly specialized organic molecule with significant potential in the field of pharmacology and material science. This compound has garnered attention due to its unique structural properties and promising applications in drug development. The furo[2,3-c]pyridine core of the molecule is particularly notable for its ability to engage in diverse chemical interactions, making it a focal point for researchers in medicinal chemistry.

Recent studies have highlighted the sulfamoylphenyl group as a key functional moiety that enhances the compound's bioavailability and stability. This group plays a crucial role in modulating the molecule's pharmacokinetic properties, which are essential for its therapeutic efficacy. The methyl substituent further contributes to the molecule's hydrophobicity, which is critical for its interaction with biological targets such as enzymes and receptors.

The acetamide portion of the molecule is another critical feature that influences its chemical reactivity and solubility. This functional group has been shown to improve the compound's ability to penetrate cellular membranes, a property that is highly desirable in drug design. Furthermore, the furo[2,3-c]pyridine ring system exhibits strong electronic conjugation, which enhances the molecule's ability to absorb light in the UV-vis spectrum. This characteristic makes it a potential candidate for use in photodynamic therapy applications.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the sulfamoylphenyl group can effectively bind to various protein targets, including kinases and proteases. Such findings underscore the compound's potential as a lead molecule in the development of novel therapeutic agents for conditions such as cancer and inflammatory diseases.

In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and amide bond formation. The use of microwave-assisted synthesis has been shown to significantly improve reaction yields and reduce reaction times. This approach not only enhances the efficiency of production but also aligns with green chemistry principles by minimizing waste generation.

From an environmental perspective, the compound exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a concern, necessitating further research into its ecological impact. Regulatory agencies are increasingly focusing on such compounds due to their potential risks to aquatic life and human health.

Looking ahead, ongoing research is exploring the use of this compound as a building block for more complex molecular architectures. Its modular structure allows for easy functionalization, enabling chemists to tailor its properties for specific applications. For instance, modifications to the furo[2,3-c]pyridine ring could potentially enhance its selectivity towards specific biological targets.

In conclusion, N-{4-methyl-2-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)sulfamoylphenyl}acetamide represents a promising lead compound with diverse applications across multiple scientific disciplines. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further exploration in both academic and industrial settings.

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